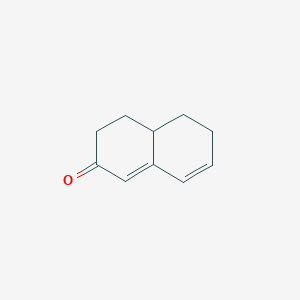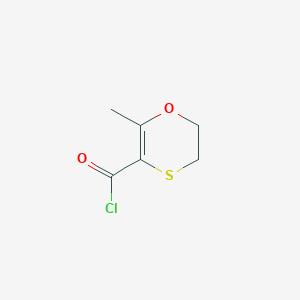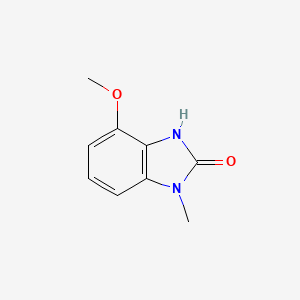
4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole core with a methoxy group at the 4-position and a methyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions to form the benzimidazole ring. The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and methylation steps efficiently.
化学反应分析
Types of Reactions
4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Used in the production of agrochemicals and as a reference material in analytical chemistry.
作用机制
The mechanism of action of 4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
- 5-Methoxy-1,3-dihydrobenzimidazol-2-one
- 6-Methoxy-2-benzoxazolinone
- 1-Methyl-1,3-dihydrobenzimidazol-2-one
Uniqueness
4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the methyl group at the 1-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
7-methoxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(13-2)8(6)10-9(11)12/h3-5H,1-2H3,(H,10,12) |
InChI 键 |
NRHWLCISHXOUGU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC=C2)OC)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


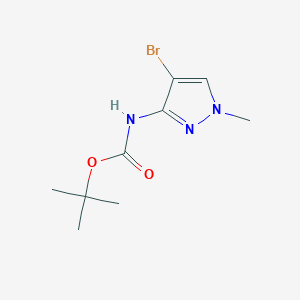
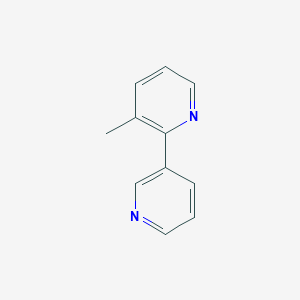
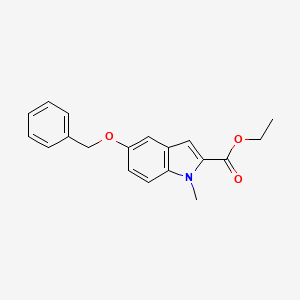

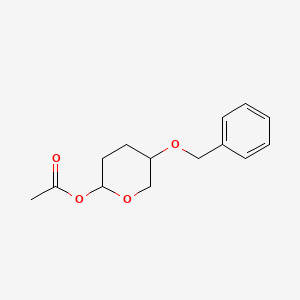

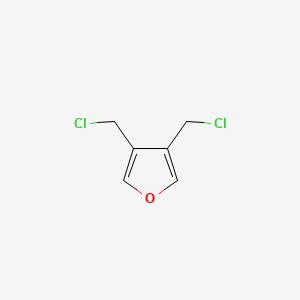
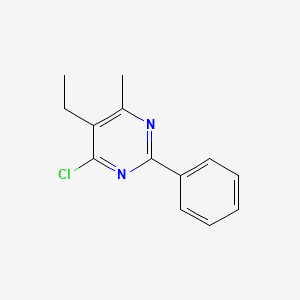

![2-(2-thienyl)-1H-imidazolo[4,5-c]pyridine](/img/structure/B8720521.png)
